molecular formula C14H11F3N2O3 B13416163 Ethyl 4-phenoxy-2-(trifluoromethyl)pyrimidine-5-carboxylate CAS No. 796-80-5

Ethyl 4-phenoxy-2-(trifluoromethyl)pyrimidine-5-carboxylate

Cat. No.: B13416163
CAS No.: 796-80-5
M. Wt: 312.24 g/mol
InChI Key: NLCFLMSRFORNAF-UHFFFAOYSA-N
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Description

Ethyl 4-phenoxy-2-(trifluoromethyl)pyrimidine-5-carboxylate is a chemical compound that belongs to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science. The presence of the trifluoromethyl group and phenoxy group in this compound enhances its chemical stability and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-phenoxy-2-(trifluoromethyl)pyrimidine-5-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 4-chloro-2-(trifluoromethyl)pyrimidine-5-carboxylate.

    Phenoxy Substitution: The 4-chloro group is substituted with a phenoxy group using sodium phenoxide in a nucleophilic aromatic substitution reaction.

    Esterification: The carboxylic acid group is esterified with ethanol in the presence of a suitable catalyst to form the ethyl ester.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, can also be employed for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-phenoxy-2-(trifluoromethyl)pyrimidine-5-carboxylate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The phenoxy group can be replaced by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium phenoxide, dimethylamine, sodium thiophenoxide.

    Oxidation: Common oxidizing agents such as potassium permanganate.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products

    Nucleophilic Substitution: Substituted pyrimidines with different functional groups.

    Hydrolysis: 4-phenoxy-2-(trifluoromethyl)pyrimidine-5-carboxylic acid.

Scientific Research Applications

Ethyl 4-phenoxy-2-(trifluoromethyl)pyrimidine-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 4-phenoxy-2-(trifluoromethyl)pyrimidine-5-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its antiviral or anticancer effects .

Comparison with Similar Compounds

Ethyl 4-phenoxy-2-(trifluoromethyl)pyrimidine-5-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

796-80-5

Molecular Formula

C14H11F3N2O3

Molecular Weight

312.24 g/mol

IUPAC Name

ethyl 4-phenoxy-2-(trifluoromethyl)pyrimidine-5-carboxylate

InChI

InChI=1S/C14H11F3N2O3/c1-2-21-12(20)10-8-18-13(14(15,16)17)19-11(10)22-9-6-4-3-5-7-9/h3-8H,2H2,1H3

InChI Key

NLCFLMSRFORNAF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1OC2=CC=CC=C2)C(F)(F)F

solubility

11.7 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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